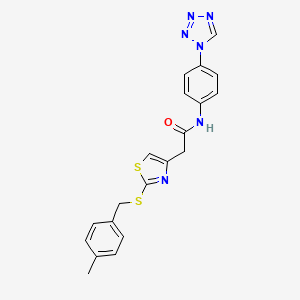

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a structurally complex acetamide derivative featuring a tetrazole ring and a thiazole moiety modified with a (4-methylbenzyl)thio group.

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6OS2/c1-14-2-4-15(5-3-14)11-28-20-23-17(12-29-20)10-19(27)22-16-6-8-18(9-7-16)26-13-21-24-25-26/h2-9,12-13H,10-11H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTMRRYOGLEJOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile.

Thiazole Ring Formation: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

Coupling Reactions: The tetrazole and thiazole intermediates are then coupled through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.

Acetamide Group Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It may be investigated for its potential as a drug candidate due to its unique structural features.

Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Industrial Chemistry: It might serve as an intermediate in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide depends on its specific application:

Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Materials Science: The compound’s electronic properties could be exploited in the design of semiconductors or other electronic materials.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

The compound shares core features with several acetamide-thiazole derivatives reported in the literature. Key structural variations among analogues include:

Key Observations :

- Heterocyclic Diversity: The target compound’s tetrazole group distinguishes it from triazinoindole (e.g., compounds 23–27 ), triazole (compound 11g ), and oxadiazole derivatives (e.g., ).

- Thioether vs. Sulfonyl/Sulfonamide Groups : The (4-methylbenzyl)thio substituent on the thiazole ring contrasts with sulfonyl/sulfonamide groups in (compounds 7–9), which may reduce metabolic oxidation susceptibility compared to sulfonamide-linked analogues.

- Electron-Withdrawing vs.

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The absence of C=O bands in triazole derivatives (, compounds 7–9) confirms tautomeric shifts, whereas the target compound’s acetamide carbonyl (expected ~1660–1680 cm⁻¹) and tetrazole C=N (~1600 cm⁻¹) would dominate its IR profile .

- Solubility: The tetrazole’s acidity (pKa ~4–5) may enhance solubility in basic media compared to neutral triazinoindole derivatives (). However, the (4-methylbenzyl)thio group could offset this by increasing lipophilicity .

Q & A

Basic: What are the optimal synthetic routes for this compound?

The synthesis involves multi-step pathways starting with coupling reactions between tetrazole-containing aromatic amines and thiazole intermediates. Key steps include:

- Thioether formation : Reacting 4-methylbenzyl mercaptan with a brominated thiazole intermediate under inert atmosphere (N₂/Ar) at 60–80°C for 6–12 hours .

- Amidation : Using chloroacetyl chloride or activated esters to couple the thiazole-thioether intermediate with 4-(1H-tetrazol-1-yl)aniline in the presence of triethylamine (Et₃N) as a base .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Critical parameters : Solvent choice (e.g., DMF for solubility vs. THF for selectivity), reaction time optimization via TLC monitoring, and exclusion of moisture to prevent hydrolysis .

Basic: Which analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- ¹H/¹³C NMR : Assign peaks for tetrazole (δ ~8.5–9.5 ppm) and thiazole (δ ~7.0–7.5 ppm) protons .

- IR spectroscopy : Identify N–H stretching (~3200–3350 cm⁻¹) and C=O bands (~1650–1700 cm⁻¹) .

- Purity assessment :

- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .

Advanced: How to design experiments to resolve contradictions in biological activity data?

Contradictions (e.g., varying IC₅₀ values across assays) may arise from off-target effects or assay conditions. Mitigation strategies include:

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability (MTT/WST-1) to distinguish direct vs. indirect effects .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets) and validate with mutagenesis studies .

Advanced: What strategies modify the core structure to enhance pharmacological properties?

- Tetrazole ring substitution : Replace 1H-tetrazole with 2H-tetrazole to improve metabolic stability, as 2H-tetrazole resists CYP450-mediated oxidation .

- Thiazole optimization : Introduce electron-withdrawing groups (e.g., –NO₂) at the thiazole 5-position to enhance π-stacking with target proteins .

- Acetamide linker replacement : Substitute acetamide with sulfonamide to increase water solubility while maintaining hydrogen-bonding capacity .

Validation : Synthesize derivatives via Suzuki-Miyaura coupling or Ullmann reactions, then assess via ADMET profiling (e.g., LogP, plasma stability) .

Basic: What are the key functional groups influencing reactivity?

- Tetrazole (1H-tetrazol-1-yl) : Participates in hydrogen bonding with biological targets but is prone to tautomerization, requiring pH control (pH 6–8) during experiments .

- Thiazole-thioether : Susceptible to oxidation (→ sulfoxide); stabilize with antioxidants (e.g., BHT) in storage .

- Acetamide : Hydrolyzes under acidic/basic conditions; use prodrug strategies (e.g., esterification) for in vivo studies .

Advanced: How to systematically evaluate structure-activity relationships (SAR)?

- Substituent libraries : Synthesize analogs with varied substituents on:

- Data analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.